molecular formula C15H9Cl2NO2 B11993311 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione

2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione

Cat. No.: B11993311
M. Wt: 306.1 g/mol
InChI Key: UJUCVRVGCZLASM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 2,4-dichlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, which suggests its potential use as an antipsychotic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)isoindoline-1,3-dione
  • 2-(2,4-Dichlorobenzyl)phthalimide
  • 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione derivatives

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2

InChI Key

UJUCVRVGCZLASM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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